molecular formula C8H6BrNO2 B1277632 3-Bromo-4-hydroxy-5-methoxybenzonitrile CAS No. 52805-45-5

3-Bromo-4-hydroxy-5-methoxybenzonitrile

Cat. No. B1277632
CAS RN: 52805-45-5
M. Wt: 228.04 g/mol
InChI Key: FHXLXRNDUJYBEQ-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5-methoxybenzonitrile is a halogenated aromatic nitrile compound. It is structurally related to bromoxynil, which is a herbicide used for the control of broad-leaved weeds. The compound is characterized by the presence of bromo, hydroxy, and methoxy functional groups attached to a benzonitrile core. The presence of these substituents influences its chemical reactivity and physical properties, as well as its potential for biotransformation under various environmental conditions .

Synthesis Analysis

The synthesis of halogenated benzonitriles can be complex due to the reactivity of the halogen substituents. A related compound, 3-ethyl-4-hydroxy-5-methylbenzonitrile, was synthesized through a non-classical nitrile formation using hydroxylamine-O-sulfonic acid (HOSA), which suggests that similar methodologies could potentially be applied to the synthesis of 3-Bromo-4-hydroxy-5-methoxybenzonitrile . Additionally, the synthesis of 3-methoxy-4-chloro-5-nitrobenzonitrile from vanillin indicates that starting from natural products could be a viable route for synthesizing complex benzonitriles .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-hydroxy-5-methoxybenzonitrile would be expected to show the influence of the substituents on the aromatic ring. For instance, the electron-withdrawing nitrile group could affect the electron density of the ring, while the electron-donating methoxy and hydroxy groups could have opposing effects. The presence of a bromine atom would add significant molecular weight and could influence the compound's reactivity through its ability to participate in various chemical reactions, such as nucleophilic substitution .

Chemical Reactions Analysis

The reactivity of 3-Bromo-4-hydroxy-5-methoxybenzonitrile would likely involve its functional groups. The bromine atom could undergo nucleophilic substitution reactions, as seen with other brominated compounds . The hydroxy group could be involved in esterification or dehydration reactions, while the methoxy group could undergo demethylation under certain conditions . The nitrile group could participate in reactions such as hydrolysis to form amides or carboxylic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-hydroxy-5-methoxybenzonitrile would be influenced by its functional groups and molecular structure. The compound would likely have a relatively high molecular weight due to the presence of bromine. Its solubility in various solvents would be affected by the polar nitrile group and the less polar methoxy and bromo groups. The boiling and melting points would be determined by the intermolecular forces present in the compound, such as hydrogen bonding from the hydroxy group and dipole-dipole interactions from the nitrile group. The compound's stability under different environmental conditions, such as anaerobic degradation, could be inferred from studies on similar compounds, which show that halogenated benzonitriles can undergo reductive debromination and further transformation .

Scientific Research Applications

Spectroscopic and Non-Linear Optical Properties

  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile exhibits interesting spectroscopic properties. Kumar and Raman (2017) analyzed the geometric structure of a similar compound, 5-Bromo-2-methoxybenzonitrile, through Density Functional Theory (DFT). They found that this compound has potential applications in frequency doubling and Second Harmonic Generation (SHG), indicating its usefulness in Non-Linear Optical (NLO) applications (Kumar & Raman, 2017).

Environmental Degradation and Biodegradation

  • The environmental degradation of similar bromoxynil compounds has been a subject of study. Knight, Berman, and Häggblom (2003) investigated the anaerobic biodegradability of bromoxynil and its transformation products under various conditions. They observed that bromoxynil was depleted in different anaerobic environments, showing its susceptibility to environmental degradation (Knight, Berman, & Häggblom, 2003).

Herbicide Resistance in Transgenic Plants

  • The development of herbicide resistance in plants using genes from bacteria has been explored. Stalker, McBride, and Malyj (1988) studied the resistance in transgenic tobacco plants to bromoxynil by expressing a bacterial detoxification gene. This approach demonstrated a potential method for developing herbicide resistance in crops (Stalker, McBride, & Malyj, 1988).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

3-bromo-4-hydroxy-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXLXRNDUJYBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427393
Record name 3-bromo-4-hydroxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-hydroxy-5-methoxybenzonitrile

CAS RN

52805-45-5
Record name 3-bromo-4-hydroxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-hydroxy-5-methoxybenzonitrile
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Synthesis routes and methods

Procedure details

With stirring (20 rpm), a turbine dryer is charged at room temperature with 1280 parts by weight of anhydrous sodium sulfate, 462 parts by weight of 3-bromo-4-hydroxy-5-methoxybenzaldehyde, 172 parts by weight of hydroxylammonium sulfate and 298 parts by weight of 1-chloronaphthalin. Following evacuation to 70 mbar, the mixture is heated to 130° C. and kept at this temperature for 31/2 hours. The reaction mixture is then cooled to 30° C. and nitrogen is introduced until atmospheric pressure is reached. After 2650 parts by weight of dichloromethane are added, the suspension is kept for 20 min at room temperature while further stirred and then filtered. The filter cake is extracted three times each with 2000 parts by weight of dichloromethane. The solvent extracts are combined with the first filtrate and evaporated to 1/3 of their volume. The solution of the raw product in dichloromethane is subjected to column chromatography using 1400 parts by weight of silica gel 60 [70-230 mesh (Merck)] and 26500 parts by weight of dichloromethane as eluent. After a portion corresponding to the dead volume of the column is first discarded, the next 17000 parts by weight are collected in one fraction and evaporated to dryness. The residue is freed from traces of adsorbed 1-chloronaphthalin at 80° C. in the vacuum. 334.5 parts by weight of 3-bromo-4-hydroxy-5-methoxybenzonitrile are obtained with a purity of over 98% (TLC) and a melting point of 144°-145° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Kochany, GG Choudhry, GRB Webster - Archives of Environmental …, 1990 - Springer
… The mechanism depicted in Reaction 2 can be ruled out due to the fact that the herbicide I in methanol and acetonitrile did not produce 3-bromo-4-hydroxy-5-methoxybenzonitrile and 2-…
Number of citations: 16 link.springer.com
C Wang, H Gao, J Dong, Y Zhang, P Su, Y Shi… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of novel biphenyl urea derivates were synthesized and investigated for their potential to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). In particular, A7, B3 …
Number of citations: 51 www.sciencedirect.com
H Gao, P Su, Y Shi, X Shen, Y Zhang, J Dong… - European Journal of …, 2015 - Elsevier
A series of novel VEGFR-2 inhibitors containing oxime as hinge binding fragment were described. A strategy of pseudo six-membered ring formed through intramolecular hydrogen …
Number of citations: 47 www.sciencedirect.com
D Maciejewska, J Żabiński, M Rezler, P Kaźmierczak… - scholar.archive.org
Preparation of substrates for synthesis of bisbenzonitriles 11a–21a. 4-chlorobenzonitrile 11aS1 as intermediate to synthesis bisbenzonitrile 11a was based on a previously published …
Number of citations: 0 scholar.archive.org
H Lin, Z Zhou, X Ma, Q Chen, H Han, X Wang, J Qi… - RSC …, 2021 - pubs.rsc.org
In this study, we found a green method to obtain aryl nitriles from aromatic aldehyde in water. This simple process was modified from a conventional method. Compared with those …
Number of citations: 4 pubs.rsc.org

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